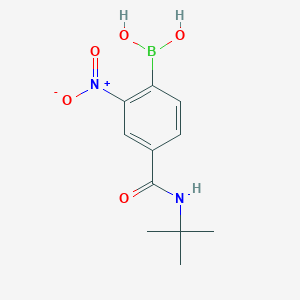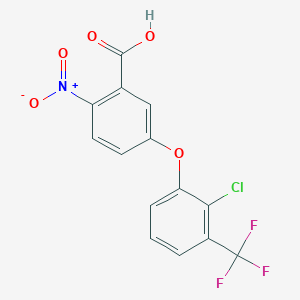
2-Nitro-5-(2-chloro-trifluoromethyl phenoxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(2-chloro-trifluoromethyl phenoxy)benzoic acid typically involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. This process can be carried out using mixed acid within droplet-based microreactors, optimizing key operating parameters such as reaction temperature, M-ratio, and N/S ratio . The optimized conditions include a reaction temperature of 308 K, an M-ratio of 1.6, and an N/S ratio of 0.57, achieving a conversion rate of 83.03% and selectivity of 79.52% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. continuous flow nitration processes, as mentioned above, are likely to be employed due to their efficiency and scalability .
化学反应分析
Types of Reactions
2-Nitro-5-(2-chloro-trifluoromethyl phenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives when the nitro group is reduced and substituted derivatives when the chloro group is replaced by other nucleophiles.
科学研究应用
2-Nitro-5-(2-chloro-trifluoromethyl phenoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Widely used as a herbicide for controlling broadleaf weeds in agricultural settings.
作用机制
The compound exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (EC 1.3.3.4), which is crucial for chlorophyll biosynthesis . This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species under light, causing cell membrane damage and ultimately plant death .
相似化合物的比较
Similar Compounds
Fluoroglycofen ethyl ester: Another herbicide with a similar structure but different ester group.
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid: A structurally related compound with a nitro group at a different position.
Uniqueness
2-Nitro-5-(2-chloro-trifluoromethyl phenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct herbicidal properties and enzyme inhibitory activity .
属性
CAS 编号 |
887580-13-4 |
|---|---|
分子式 |
C14H7ClF3NO5 |
分子量 |
361.65 g/mol |
IUPAC 名称 |
5-[2-chloro-3-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid |
InChI |
InChI=1S/C14H7ClF3NO5/c15-12-9(14(16,17)18)2-1-3-11(12)24-7-4-5-10(19(22)23)8(6-7)13(20)21/h1-6H,(H,20,21) |
InChI 键 |
JEXCTGOZFPRRKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



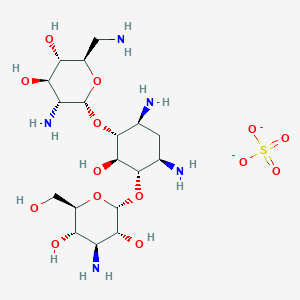

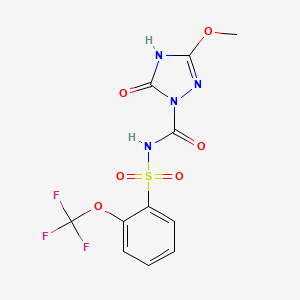
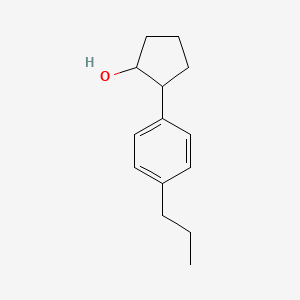
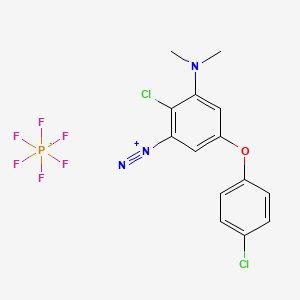
![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)


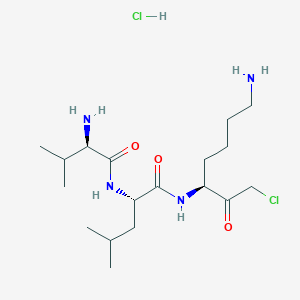


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
